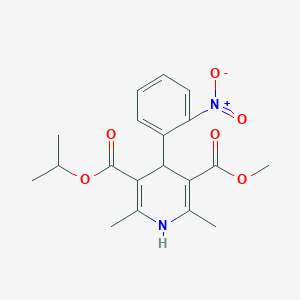
N-(1,2-dihydro-5-acenaphthylenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydro-5-acenaphthylenyl)-8-quinolinesulfonamide, commonly known as DQBS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DQBS is a member of the sulfonamide family of compounds, which are known to have a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of DQBS is not fully understood. However, it is believed to inhibit carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the cell. The increase in carbon dioxide concentration has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DQBS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DQBS has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer. In addition, DQBS has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
DQBS has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. DQBS is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DQBS has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. In addition, DQBS has been shown to have low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of DQBS. One potential direction is the development of new derivatives of DQBS that have improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of DQBS in more detail, which could lead to the development of new drugs that target carbonic anhydrase. Finally, the potential applications of DQBS in the treatment of other diseases, such as Alzheimer's disease and glaucoma, should be explored.
Synthesemethoden
The synthesis of DQBS involves the reaction of 1,2-dihydroacenaphthylene with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DQBS as a white crystalline solid with a melting point of 247-248°C. The purity of DQBS can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
DQBS has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including the inhibition of carbonic anhydrase, a zinc-containing enzyme that plays a critical role in many physiological processes. DQBS has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C21H16N2O2S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H16N2O2S/c24-26(25,19-8-2-5-16-6-3-13-22-21(16)19)23-18-12-11-15-10-9-14-4-1-7-17(18)20(14)15/h1-8,11-13,23H,9-10H2 |
InChI-Schlüssel |
VJYGWSYMJPEYRW-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)
![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)

![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)



